molecular formula C20H31N3O4S B5402803 N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

Cat. No. B5402803
M. Wt: 409.5 g/mol
InChI Key: OMTWINSYGYWTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide (also known as TAK-659) is a small molecule inhibitor that has gained significant attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising anti-tumor activity in preclinical studies.

Mechanism of Action

TAK-659 functions as a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 binds to the ATP-binding pocket of BTK and prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells and inhibit their proliferation. It has also been shown to reduce the production of cytokines and chemokines that promote inflammation and tumor growth. In preclinical studies, TAK-659 has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways and their role in cancer. Another advantage is its ability to overcome resistance to other BTK inhibitors, which is a significant clinical challenge in the treatment of B-cell malignancies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that enhance its anti-tumor activity. TAK-659 has been shown to synergize with other anti-cancer agents, such as lenalidomide and venetoclax, and further studies are needed to optimize these combinations. Another area of interest is the identification of biomarkers that predict response to TAK-659, which may help to personalize treatment for patients with B-cell malignancies. Finally, the clinical development of TAK-659 is ongoing, and further studies are needed to evaluate its safety and efficacy in patients with various types of cancer.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-ethylpiperazine-1-sulfonyl chloride to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

TAK-659 has been extensively studied for its anti-tumor activity in various preclinical models. It has been shown to inhibit the growth of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide. Furthermore, TAK-659 has demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib.

properties

IUPAC Name

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)20(24)21-16-7-5-4-6-8-16/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWINSYGYWTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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